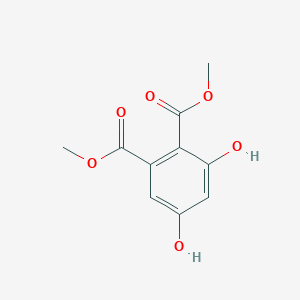

Dimethyl 3,5-dihydroxyphthalate

Description

Contextualization within the Phthalate (B1215562) Ester Chemical Class

Phthalate esters, or phthalates, are a broad class of chemical compounds that are diesters of phthalic acid. wikipedia.org They are primarily recognized for their role as plasticizers, which are additives used to increase the flexibility, transparency, durability, and longevity of plastics, particularly polyvinyl chloride (PVC). wikipedia.org The general structure of a phthalate ester consists of a benzene (B151609) ring with two adjacent ester groups. nih.gov The properties and applications of different phthalates are largely determined by the nature of the alcohol used in their synthesis. wikipedia.orgresearchgate.net

Phthalates can be broadly categorized into low and high molecular weight phthalates. researchgate.net Lower molecular weight phthalates, such as dimethyl phthalate (DMP), have been used in a variety of consumer products, including cosmetics and personal care items. nih.govwikipedia.org In contrast, higher molecular weight phthalates are predominantly used as plasticizers in the polymer industry. nih.gov Dimethyl 3,5-dihydroxyphthalate, with its additional hydroxyl functional groups, represents a more complex and functionally diverse member of this class, distinguishing it from the more common, simpler phthalate esters.

Foundational Research Perspectives on Phthalate Derivatives (e.g., derivation from phthalic acid)

The study of phthalate derivatives is fundamentally rooted in the chemistry of phthalic acid, an aromatic dicarboxylic acid. wikipedia.org Phthalic acid itself is produced from the catalytic oxidation of naphthalene (B1677914) or ortho-xylene to phthalic anhydride (B1165640), which is then hydrolyzed. wikipedia.org The most common method for producing phthalate esters is the Fischer esterification of phthalic anhydride with an appropriate alcohol. nih.gov This reaction proceeds in two steps: a rapid monoesterification followed by a slower second esterification to form the diester. wikipedia.org

Historically, research into phthalic acid derivatives has been driven by the vast industrial applications of phthalate plasticizers. researchgate.net However, the versatility of the phthalic acid backbone has also led to the exploration of derivatives with a wider range of functionalities. The introduction of substituents onto the benzene ring of phthalic acid, such as the hydroxyl groups in this compound, significantly alters the electronic and steric properties of the molecule, opening up new avenues for research and application beyond plasticization.

Significance of Dihydroxyphthalate Scaffolds in Organic Chemistry

A "scaffold" in organic chemistry refers to the core structure of a molecule to which various functional groups can be attached. mdpi.com The dihydroxyphthalate scaffold, as seen in this compound, is of particular interest due to the presence of the two hydroxyl groups on the aromatic ring. These hydroxyl groups can act as handles for further chemical modification, allowing for the synthesis of a diverse library of compounds with tailored properties.

The hydroxyl groups can participate in a variety of chemical reactions, including etherification, esterification, and oxidation. This reactivity makes the dihydroxyphthalate scaffold a valuable building block in the synthesis of more complex molecules, such as natural products, pharmaceuticals, and functional materials. The ability to systematically modify the scaffold allows researchers to fine-tune the biological activity, physical properties, and potential applications of the resulting compounds. mdpi.com

Overview of Research Trajectories for this compound

Current research on this compound and related dihydroxyphthalate derivatives is multifaceted. One significant area of investigation is its potential as a monomer for the synthesis of novel polymers. The presence of both hydroxyl and ester functionalities allows for the creation of polyesters with unique properties, potentially leading to new materials with enhanced thermal stability, biodegradability, or specific functionalities.

Another research trajectory focuses on the biological activities of dihydroxyphthalate derivatives. The structural similarity of the phthalate core to various biologically active molecules has prompted investigations into their potential as therapeutic agents. For example, studies have explored the transformation of related phthalate isomers by microorganisms, suggesting a role in bioremediation and biocatalysis. researchgate.net Furthermore, the antioxidant potential of phenolic compounds, a class to which dihydroxyphthalates belong, suggests that these molecules could be explored for their ability to mitigate oxidative stress. wikipedia.org The synthesis of various substituted phthalic acid derivatives continues to be an active area of research, with the goal of creating new compounds with valuable chemical and physical properties. google.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

dimethyl 3,5-dihydroxybenzene-1,2-dicarboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O6/c1-15-9(13)6-3-5(11)4-7(12)8(6)10(14)16-2/h3-4,11-12H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLIJDQFBPANUQT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=CC(=C1)O)O)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90496690 | |

| Record name | Dimethyl 3,5-dihydroxybenzene-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90496690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67609-51-2 | |

| Record name | Dimethyl 3,5-dihydroxybenzene-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90496690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Derivatization Strategies for Dimethyl 3,5 Dihydroxyphthalate

Electrophilic Aromatic Substitution Reactions on the Dihydroxyphthalate Core

The benzene (B151609) ring of dimethyl 3,5-dihydroxyphthalate is activated towards electrophilic aromatic substitution due to the presence of two hydroxyl groups. These groups are ortho, para-directors, meaning they direct incoming electrophiles to the positions ortho and para to themselves. uci.edulibretexts.org In the case of this compound, the positions ortho to one hydroxyl group and para to the other (C4 and C6) and the position ortho to both hydroxyl groups (C2) are activated.

Nucleophilic Reactions Involving the Ester Functionalities

The two ester groups in this compound are susceptible to nucleophilic attack. Common nucleophilic reactions involving ester functionalities include hydrolysis, transesterification, and amidation.

Hydrolysis: Under acidic or basic conditions, the ester groups can be hydrolyzed to the corresponding carboxylic acids, yielding 3,5-dihydroxyphthalic acid. Basic hydrolysis, or saponification, is typically irreversible and proceeds via a nucleophilic acyl substitution mechanism.

Transesterification: In the presence of an alcohol and an acid or base catalyst, the methyl esters can be converted to other esters. This reaction is an equilibrium process, and the equilibrium can be shifted by using a large excess of the new alcohol or by removing the methanol (B129727) that is formed.

Amidation: Reaction with ammonia (B1221849) or primary or secondary amines can convert the esters into amides. This transformation typically requires heating and may be facilitated by a catalyst.

These reactions provide a means to modify the ester functionalities and introduce different chemical handles into the molecule, further expanding its utility as a synthetic intermediate.

Oxidation and Reduction Chemistry of the Phthalate (B1215562) System

The dihydroxyphthalate system can undergo both oxidation and reduction reactions.

Oxidation: The hydroxyl groups on the aromatic ring are susceptible to oxidation. Depending on the oxidizing agent and reaction conditions, they can be oxidized to quinones or other oxidized species. For instance, a patented method describes the oxygen catalytic oxidation of a related compound, dimethyl dihydroxysuccinate (DMSS), to produce dimethyl dihydroxyterephthalate. google.com This suggests that similar oxidative transformations could be applied to this compound.

Reduction: The ester functionalities can be reduced to alcohols using strong reducing agents like lithium aluminum hydride (LiAlH₄). This would yield the corresponding diol, 3,5-dihydroxy-1,2-benzenedimethanol. The aromatic ring itself can be reduced under more forcing conditions, for example, through catalytic hydrogenation, which would result in the corresponding cyclohexane (B81311) derivative.

Site-Selective Functionalization of Aromatic Dihydroxyphthalates

Achieving site-selective functionalization is a key challenge in the synthesis of complex aromatic compounds. nih.govresearchgate.net For dihydroxyphthalates, this involves differentiating between the two hydroxyl groups or the two ester groups, or selectively functionalizing specific positions on the aromatic ring.

A powerful strategy for the site-selective functionalization of dihydroxyaromatic compounds involves their conversion to bis(triflate) derivatives. The triflate group is an excellent leaving group in palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura cross-coupling reaction, which couples an organoboron compound with an organohalide or triflate, is a widely used method for forming carbon-carbon bonds. nih.govunideb.humdpi.com

By converting the hydroxyl groups of this compound to triflate groups, the resulting bis(triflate) derivative can undergo regioselective Suzuki-Miyaura cross-coupling reactions. nih.govunideb.hu The selectivity of the coupling at different positions can often be controlled by the reaction conditions, including the choice of palladium catalyst, ligands, and base. d-nb.info This allows for the introduction of various aryl or vinyl substituents at specific positions on the phthalate core, providing access to a wide range of complex derivatives. nih.govunideb.huresearchgate.net

| Reactant 1 | Reactant 2 | Catalyst | Product | Reference |

| Dihydroxyaromatic bis(triflate) | Arylboronic acid | Palladium(0) complex | Aryl-substituted aromatic | nih.gov |

| 4,7-dihydroxycoumarin bis(triflate) | Arylboronic acid | Palladium catalyst | Arylated coumarin | unideb.hu |

| (Z)-β-enamido triflate | Arylboronic acid | Pd(PPh₃)₄ or Pd(dppf)Cl₂ | (E) or (Z)-enamides | d-nb.info |

Beyond the Suzuki-Miyaura reaction, other transition metal-catalyzed coupling reactions can be employed for the functionalization of activated dihydroxyphthalate derivatives. thermofisher.commdpi.com These reactions offer alternative pathways to form carbon-carbon and carbon-heteroatom bonds.

Examples of such reactions include:

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide or triflate, catalyzed by a palladium complex and a copper co-catalyst. nih.gov This would allow for the introduction of alkynyl groups onto the phthalate ring.

Buchwald-Hartwig Amination: This is a palladium-catalyzed cross-coupling reaction of an amine with an aryl halide or triflate, forming a carbon-nitrogen bond. This would enable the synthesis of aminated phthalate derivatives.

Heck Reaction: This reaction involves the coupling of an unsaturated halide or triflate with an alkene in the presence of a palladium catalyst and a base.

The choice of coupling reaction depends on the desired functional group to be introduced and the specific substrate. dtu.dkrsc.org

Role as a Versatile Chemical Intermediate in Complex Molecule Synthesis

The diverse reactivity of this compound makes it a valuable and versatile intermediate in the synthesis of more complex molecules. The ability to perform electrophilic substitutions, modify the ester groups, and carry out site-selective cross-coupling reactions allows for the construction of highly functionalized aromatic structures. These structures can serve as key building blocks for pharmaceuticals, natural products, and materials with specific electronic or optical properties.

Advanced Spectroscopic and Structural Elucidation of Dimethyl 3,5 Dihydroxyphthalate

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination

High-Resolution Mass Spectrometry is a fundamental technique for determining the elemental composition of a molecule with high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can distinguish between compounds with the same nominal mass but different elemental formulas.

For Dimethyl 3,5-dihydroxyphthalate, with the molecular formula C₁₀H₁₀O₆, the exact mass is a critical parameter for its identification. The theoretical monoisotopic mass, which is calculated using the mass of the most abundant isotope of each element (¹²C, ¹H, ¹⁶O), is 226.047738 u. a2bchem.com An experimental HRMS analysis, typically using techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI), would be expected to yield a measured mass that corresponds very closely to this theoretical value, often within a few parts per million (ppm). The detection of an ion, such as the protonated molecule [M+H]⁺ at m/z 227.0550, would serve to confirm the elemental composition, thereby providing strong evidence for the presence of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the detailed structural analysis of organic molecules in solution. Through the analysis of ¹H and ¹³C spectra, along with advanced two-dimensional techniques, a complete and unambiguous assignment of all atoms within the molecular framework of this compound can be achieved.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum provides information about the chemical environment, number, and connectivity of protons in a molecule. Based on the structure of this compound, a specific pattern of signals is expected.

The molecule possesses a plane of symmetry, which simplifies the spectrum. We would anticipate four distinct signals:

Aromatic Protons (H-4, H-6): The two protons on the aromatic ring are chemically equivalent due to the molecule's symmetry. They are expected to appear as a single signal. However, they couple to each other (a four-bond coupling, ⁴J), which would likely result in a finely split signal, possibly a triplet or a more complex multiplet depending on the resolution. Given the electron-withdrawing nature of the adjacent ester groups and the electron-donating hydroxyl groups, their chemical shift would be in the aromatic region, typically between δ 6.5 and 7.5 ppm.

Hydroxyl Protons (-OH): The two hydroxyl protons are equivalent and would theoretically produce a single singlet. The chemical shift of this signal is highly variable and depends on solvent, concentration, and temperature, but it typically appears in a broad range from δ 5.0 to 9.0 ppm. In some solvents, like D₂O, this signal would disappear due to proton-deuterium exchange.

Methyl Protons (-OCH₃): The two methyl groups of the esters are also equivalent. They would give rise to a sharp singlet, integrating to six protons. This signal is expected in the upfield region of the spectrum, typically around δ 3.8-4.0 ppm.

Expected ¹H NMR Data

| Protons | Expected Chemical Shift (δ) ppm | Multiplicity | Integration |

|---|---|---|---|

| H-4, H-6 | 6.5 - 7.5 | t or m | 2H |

| 3-OH, 5-OH | 5.0 - 9.0 | s (broad) | 2H |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms and provides information about their chemical environment. For this compound, the symmetry of the molecule means that only five distinct carbon signals are expected.

Carbonyl Carbons (C=O): The two ester carbonyl carbons are equivalent and will produce a single signal in the highly deshielded region of the spectrum, typically between δ 165 and 175 ppm.

Aromatic Carbons (C-3, C-5): These two carbons, bonded to the hydroxyl groups, are equivalent and would appear as one signal. Their chemical shift is expected to be in the range of δ 150-160 ppm due to the deshielding effect of the attached oxygen atom.

Aromatic Carbons (C-1, C-2): The two carbons bearing the ester groups are equivalent. They would resonate at approximately δ 110-125 ppm.

Aromatic Carbons (C-4, C-6): These two protonated carbons are equivalent and would appear as a single signal in the aromatic region, likely between δ 105 and 115 ppm.

Methyl Carbons (-OCH₃): The two equivalent methyl carbons will give a signal in the upfield region, typically around δ 50-55 ppm.

Expected ¹³C NMR Data

| Carbons | Expected Chemical Shift (δ) ppm |

|---|---|

| C-1, C-2 (ester C=O) | 165 - 175 |

| C-3, C-5 (C-OH) | 150 - 160 |

| C-1, C-2 (aromatic C-COOCH₃) | 110 - 125 |

| C-4, C-6 (aromatic C-H) | 105 - 115 |

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To confirm the assignments made from 1D NMR and to fully elucidate the connectivity of the molecule, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. For this compound, a COSY spectrum would primarily show a cross-peak between the aromatic protons H-4 and H-6, confirming their scalar coupling.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to. An HSQC spectrum would show a correlation between the aromatic proton signal (H-4/H-6) and the corresponding aromatic carbon signal (C-4/C-6). It would also show a strong correlation between the methyl proton signal and the methyl carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This is a powerful technique for establishing long-range (2-3 bond) correlations between protons and carbons. For this molecule, key HMBC correlations would be expected. For instance, the methyl protons (-OCH₃) would show a correlation to the carbonyl carbon (C=O), confirming the ester linkage. The aromatic protons (H-4/H-6) would show correlations to several carbons, including C-1/C-2, C-3/C-5, and C-5/C-3, which would be crucial for definitively assigning the substitution pattern on the aromatic ring.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques, such as FT-IR, are used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound would be expected to display several characteristic absorption bands that confirm its structure.

O-H Stretching: A prominent and broad absorption band is expected in the region of 3500-3200 cm⁻¹ corresponding to the stretching vibration of the hydroxyl (-OH) groups. The broadness is due to hydrogen bonding.

C-H Stretching: Aromatic C-H stretching vibrations would appear around 3100-3000 cm⁻¹. Aliphatic C-H stretching from the methyl groups would be observed in the 3000-2850 cm⁻¹ region.

C=O Stretching: A strong, sharp absorption band characteristic of the ester carbonyl (C=O) group would be present in the region of 1730-1700 cm⁻¹.

C=C Stretching: Aromatic ring C=C stretching vibrations typically appear as one or more bands in the 1600-1450 cm⁻¹ range.

C-O Stretching: Two distinct C-O stretching bands are expected. The C-O stretch of the ester group (Ar-C-O) would appear in the 1300-1200 cm⁻¹ region, while the C-O stretch of the phenol-like hydroxyl groups would be found around 1250-1150 cm⁻¹.

Expected FT-IR Absorption Bands

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Phenolic -OH | O-H Stretch | 3500 - 3200 | Strong, Broad |

| Aromatic C-H | C-H Stretch | 3100 - 3000 | Medium |

| Aliphatic C-H | C-H Stretch | 3000 - 2850 | Medium |

| Ester C=O | C=O Stretch | 1730 - 1700 | Strong, Sharp |

| Aromatic C=C | C=C Stretch | 1600 - 1450 | Medium |

| Ester C-O | C-O Stretch | 1300 - 1200 | Strong |

Table of Compounds

| Compound Name |

|---|

| This compound |

| ¹²C |

| ¹H |

| ¹⁶O |

Raman Spectroscopy

Raman spectroscopy is a powerful non-destructive technique that provides detailed information about the vibrational modes of a molecule, offering a "fingerprint" of its structure. While specific Raman spectra for this compound are not extensively documented in public literature, the expected vibrational modes can be inferred from studies on analogous compounds such as dimethyl phthalate (B1215562) (DMP) and other substituted benzene (B151609) derivatives. nih.govresearchgate.netsemanticscholar.org

The Raman spectrum of this compound would be characterized by several key vibrations. The aromatic ring itself will produce a series of distinct peaks. These include the ring breathing mode, typically observed around 800-850 cm⁻¹, and C-H stretching vibrations above 3000 cm⁻¹. The substitution pattern on the benzene ring significantly influences the spectra.

The ester groups (-COOCH₃) introduce characteristic vibrational modes. The most prominent would be the C=O (carbonyl) stretching vibration, which is expected to appear as a strong band in the region of 1720-1740 cm⁻¹. The C-O stretching vibrations of the ester linkage and the O-CH₃ stretching would also be present, typically in the 1100-1300 cm⁻¹ range. nih.gov

Furthermore, the two hydroxyl (-OH) groups are expected to produce characteristic bands. The O-H stretching vibration would appear as a broad band in the high-frequency region of the spectrum (3200-3600 cm⁻¹). The position and shape of this band can provide information on hydrogen bonding. In-plane O-H bending vibrations are typically found in the 1300-1450 cm⁻¹ region.

Density Functional Theory (DFT) calculations are often employed to complement experimental Raman spectra, aiding in the precise assignment of vibrational modes. researchgate.netsemanticscholar.org For instance, theoretical calculations for similar molecules like DMP have shown excellent agreement with experimental data after applying appropriate scaling factors. researchgate.net

Table 1: Predicted Characteristic Raman Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch | 3200 - 3600 | Broad, Medium-Strong |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Carbonyl (C=O) Stretch | 1720 - 1740 | Strong |

| Aromatic Ring C=C Stretch | 1580 - 1620 | Medium-Strong |

| O-H Bend | 1300 - 1450 | Medium |

| Ester C-O Stretch | 1100 - 1300 | Strong |

| Ring Breathing Mode | 800 - 850 | Medium |

Note: The data in this table is predictive and based on characteristic vibrational frequencies of functional groups and analogous compounds.

Electronic Absorption and Fluorescence Spectroscopy

Electronic absorption (UV-Vis) and fluorescence spectroscopy are used to study the electronic transitions within a molecule. The electronic spectrum of this compound is primarily determined by the π-electron system of the benzene ring, which is modified by the hydroxyl and methoxycarbonyl substituents.

The absorption spectrum is expected to show transitions characteristic of a substituted aromatic compound. These are typically π → π* transitions. In comparison to unsubstituted benzene, the hydroxyl (-OH) and methoxycarbonyl (-COOCH₃) groups act as auxochromes, which are expected to cause a bathochromic (red) shift in the absorption maxima. This shift is due to the extension of the conjugated system and the electronic effects of the substituents. The hydroxyl groups, in particular, are strong electron-donating groups that can significantly shift the absorption bands to longer wavelengths. mdpi.com The transitions are likely to be similar to those observed in other hydroxylated aromatic compounds, such as hydroxyflavones, where HOMO → LUMO transitions with ππ* character are dominant. mdpi.com

Fluorescence spectroscopy provides information about the emission of light from an excited electronic state. Aromatic compounds like this compound are often fluorescent. After absorbing light and reaching an excited singlet state (S₁), the molecule can relax to the ground state (S₀) by emitting a photon. The emitted light is of lower energy (longer wavelength) than the absorbed light, a phenomenon known as the Stokes shift. The fluorescence spectrum's characteristics, including its quantum yield and lifetime, are sensitive to the molecular structure and its environment, such as the polarity of the solvent. The presence of hydroxyl groups can influence fluorescence through effects like excited-state proton transfer, which can sometimes lead to dual fluorescence or quenching.

Table 2: Predicted Electronic Transition Data for this compound

| Spectroscopic Parameter | Predicted Value/Range | Description |

| Absorption Maximum (λmax) | 280 - 320 nm | Corresponds to π → π* transitions of the substituted aromatic ring. |

| Molar Absorptivity (ε) | 1,000 - 10,000 L·mol⁻¹·cm⁻¹ | Typical for π → π* transitions. |

| Emission Maximum (λem) | > 320 nm | Emission occurs at a longer wavelength than absorption (Stokes shift). |

| Fluorescence Quantum Yield | Variable | Highly dependent on solvent and molecular environment. |

Note: The data in this table is predictive and based on the typical electronic properties of substituted aromatic compounds.

X-ray Crystallography for Single Crystal Structure Analysis

Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional atomic arrangement of a crystalline solid. wikipedia.orgrigaku.com This technique provides detailed information about bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the molecule's structure and properties. carleton.edu

The process involves several key steps. First, a high-quality single crystal of this compound, typically larger than 0.1 mm, must be grown. wikipedia.org This crystal is then mounted in a diffractometer and irradiated with a monochromatic X-ray beam. The crystal lattice diffracts the X-rays into a unique pattern of reflections. youtube.com By measuring the angles and intensities of these diffracted beams, a three-dimensional map of the electron density within the crystal can be generated. wikipedia.org This electron density map is then used to determine the positions of the individual atoms, leading to the final crystal structure.

For this compound, a crystallographic analysis would reveal several key structural features. The planarity of the benzene ring, along with the precise bond lengths and angles of the methoxycarbonyl and hydroxyl substituents, would be determined. Of particular interest would be the torsion angles between the plane of the ester groups and the aromatic ring, as these can significantly affect electronic conjugation. nih.gov

Furthermore, the analysis would elucidate the hydrogen-bonding network. The two hydroxyl groups can act as hydrogen bond donors, while the carbonyl oxygen atoms of the ester groups can act as acceptors. This can lead to the formation of either intramolecular hydrogen bonds (within the same molecule) or intermolecular hydrogen bonds (between different molecules), which dictate the crystal packing and influence the material's physical properties. nih.gov Studies on similar dihydroxy-substituted phthalates have shown that both types of hydrogen bonding patterns are possible and play a critical role in stabilizing the crystal structure. nih.gov

Table 3: Illustrative Crystallographic Data for a Molecular Crystal

| Parameter | Example Value | Description |

| Chemical Formula | C₁₀H₁₀O₆ | Molecular formula of the compound. |

| Formula Weight | 226.18 g/mol | Molar mass of the compound. chemspider.com |

| Crystal System | Monoclinic | One of the seven crystal systems describing lattice geometry. |

| Space Group | P2₁/c | Describes the symmetry elements of the unit cell. |

| a, b, c (Å) | 8.5, 12.1, 10.3 | Unit cell dimensions. |

| α, γ (°) | 90 | Unit cell angles. |

| β (°) | 98.5 | Unit cell angle for the monoclinic system. |

| Volume (ų) | 1045 | Volume of the unit cell. |

| Z | 4 | Number of molecules per unit cell. |

| C=O bond length (Å) | ~1.21 | Typical length for a carbonyl double bond. |

| C-O(H) bond length (Å) | ~1.36 | Typical length for a phenolic C-O single bond. |

| O-H···O H-bond (Å) | ~2.7 | Typical distance for an intermolecular hydrogen bond. |

Note: The data in this table is illustrative for a hypothetical crystal structure of this compound and is based on typical values for organic molecules.

Computational Chemistry and Theoretical Investigations of Dimethyl 3,5 Dihydroxyphthalate

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, grounded in the principles of quantum mechanics, can predict a molecule's geometry, electronic distribution, and spectroscopic features with a high degree of accuracy.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying molecules of the size and complexity of Dimethyl 3,5-dihydroxyphthalate. chemrxiv.org Geometry optimization is a primary application of DFT, where the goal is to find the lowest energy arrangement of atoms, corresponding to the most stable molecular structure. For this compound, this would involve determining the precise bond lengths, bond angles, and dihedral angles. Functionals such as B3LYP, often paired with basis sets like 6-311G(d,p), are commonly used for such optimizations as they account for electron correlation effects. nih.govnih.gov

Once the optimized geometry is obtained, vibrational frequency calculations can be performed at the same level of theory. These calculations serve a dual purpose: they confirm that the optimized structure corresponds to a true energy minimum (indicated by the absence of imaginary frequencies), and they predict the molecule's infrared (IR) and Raman spectra. nih.gov For this compound, these predicted spectra would show characteristic peaks for the stretching and bending modes of its functional groups, including the O-H of the hydroxyl groups, the C=O of the ester groups, and the vibrations of the aromatic ring.

Table 1: Representative Theoretical Vibrational Frequencies for Functional Groups in Aromatic Esters

| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) |

| O-H (Hydroxyl) | Stretching | 3200-3600 |

| C=O (Ester) | Stretching | 1700-1750 |

| C-O (Ester) | Stretching | 1000-1300 |

| Aromatic C=C | Stretching | 1400-1600 |

| Aromatic C-H | Bending (out-of-plane) | 690-900 |

Note: This table presents typical frequency ranges and is for illustrative purposes. Specific calculated values for this compound would depend on the exact computational method used.

While DFT is a powerful tool, ab initio methods, which are based on first principles without empirical parameterization, can provide even higher accuracy for electronic structure characterization. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory offer a systematic way to improve upon the description of electron correlation. For a molecule like this compound, these high-level calculations can be computationally demanding but are invaluable for obtaining benchmark electronic properties, such as precise ionization potentials and electron affinities. Comparing the results from different ab initio methods can provide a deeper understanding of the electronic interactions within the molecule.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO energy gaps)

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital to which a molecule is most likely to accept electrons, acting as an electrophile.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net For this compound, the presence of electron-donating hydroxyl groups and electron-withdrawing ester groups on the aromatic ring would influence the energies of the frontier orbitals. DFT calculations can provide reliable estimates of the HOMO and LUMO energies and thus the energy gap, offering insights into the kinetic stability and chemical reactivity of the molecule. youtube.comnih.gov

Table 2: Illustrative HOMO, LUMO, and Energy Gap Values for a Related Aromatic Compound (3,5-dinitrobenzoic acid)

| Parameter | Energy (eV) |

| HOMO | -8.5 |

| LUMO | -4.2 |

| Energy Gap (LUMO-HOMO) | 4.3 |

Source: Adapted from Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 78(5), 1437-1444 (2011). nih.gov Note that these are values for a different molecule and serve only as a conceptual illustration.

Reaction Mechanism Predictions and Transition State Analysis through Computational Modeling

Computational modeling is a powerful tool for elucidating the step-by-step pathways of chemical reactions. For this compound, this could involve studying its potential decomposition pathways, or its reactions with other chemical species. nih.gov By mapping the potential energy surface, computational methods can identify reactants, products, intermediates, and, crucially, transition states.

Transition state theory allows for the calculation of activation energies, which are the energy barriers that must be overcome for a reaction to occur. mdpi.com DFT methods are frequently used to locate transition state geometries and calculate their energies. researchgate.net For instance, one could computationally investigate the ester hydrolysis of this compound to understand the mechanism and predict the reaction rate. The analysis of the transition state structure provides detailed information about the bond-breaking and bond-forming processes.

Molecular Dynamics Simulations for Conformational Landscape Exploration

While quantum chemical calculations typically focus on a single, minimum-energy structure, molecules are dynamic entities that can adopt a variety of conformations. Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. mdpi.com By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectory of each atom over time, providing a detailed picture of the molecule's conformational landscape.

For this compound, MD simulations could be used to explore the rotational freedom of the methyl ester and hydroxyl groups. This would reveal the preferred orientations of these functional groups and the energy barriers between different conformations. Understanding the conformational flexibility is crucial as it can influence the molecule's reactivity and its interactions with other molecules.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Insights into Chemical Reactivity

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to correlate the chemical structure of a series of compounds with their biological activity or chemical reactivity. semanticscholar.org QSAR models are mathematical equations that relate molecular descriptors (numerical representations of molecular properties) to a specific activity.

For this compound, a QSAR study could be part of a larger investigation into the reactivity of a series of substituted phthalates. Molecular descriptors for these compounds could include electronic properties (like HOMO-LUMO gap, dipole moment), steric properties (like molecular volume), and hydrophobic properties (like the partition coefficient, logP). By developing a statistically significant QSAR model, one could gain mechanistic insights into how different structural features influence the reactivity of these compounds. For example, a QSAR model might reveal that the reactivity is strongly correlated with the electron-donating or -withdrawing nature of the substituents on the aromatic ring.

Biochemical Transformation Pathways and Environmental Metabolomics of Phthalate Esters

Microbial Degradation Mechanisms of Phthalate (B1215562) Esters: A Comparative Analysis

Microorganisms play a crucial role in the environmental breakdown of phthalate esters. They employ a series of enzymatic reactions to dismantle these synthetic compounds, converting them into substances that can enter central metabolic cycles. The degradation process typically begins with the cleavage of the ester bonds, followed by the breakdown of the central phthalic acid aromatic ring.

The initial step in the microbial catabolism of phthalate esters is the hydrolysis of their ester bonds. researchgate.netnih.govnih.govnih.govresearchgate.net This reaction is catalyzed by enzymes known as phthalate esterases or carboxylesterases, which are a type of hydrolase. core.ac.uknih.govnih.govresearchgate.nettandfonline.comacs.orgnih.gov These enzymes break the ester linkages, releasing the alcohol side chains and forming a monoester metabolite, which is then further hydrolyzed to phthalic acid. researchgate.netnih.govresearchgate.netnih.gov For example, a consortium of Klebsiella oxytoca and Methylobacterium mesophilicum can work together to hydrolyze dimethyl isophthalate. nih.gov The efficiency of these esterases can be influenced by the structure of the phthalate's side chains, with some enzymes showing broad specificity while others are more limited. nih.govacs.org For instance, some enzymes readily hydrolyze short-chain phthalates but are sterically hindered by the long chains of compounds like di(2-ethylhexyl) phthalate (DEHP). nih.gov

After the formation of phthalic acid, the stable aromatic ring must be prepared for cleavage. This is accomplished through hydroxylation, a reaction catalyzed by dioxygenase enzymes. ethz.chnih.gov These enzymes introduce hydroxyl groups onto the benzene (B151609) ring, most commonly forming 3,4-dihydroxyphthalate or 4,5-dihydroxyphthalate as key intermediates. ethz.ch For example, Pseudomonas cepacia converts phthalate into a cis-4,5-dihydrodiol, which is then transformed into 4,5-dihydroxyphthalate. ethz.ch In contrast, other bacteria like Arthrobacter keyseri produce a 2,3-dihydrodiol that leads to the formation of 3,4-dihydroxyphthalate. ethz.ch These dihydroxylated intermediates are significantly less stable than the original phthalic acid, making them susceptible to the next stage of degradation.

The dihydroxylated phthalate intermediates are subsequently decarboxylated, a reaction that removes a carboxyl group and yields protocatechuate (3,4-dihydroxybenzoic acid). ethz.chnih.gov This step is critical as it channels the degradation products into a common pathway for aromatic compound breakdown. researchgate.netnih.govacs.org For example, 4,5-dihydroxyphthalate is converted to protocatechuate by the enzyme 4,5-dihydroxyphthalate decarboxylase. nih.gov Similarly, 3,4-dihydroxyphthalate can also be decarboxylated to form protocatechuate. ethz.ch This process represents a key convergence point in the catabolism of various phthalate isomers and other aromatic compounds. nih.gov

Protocatechuate, as a central intermediate, undergoes ring fission, which is catalyzed by protocatechuate dioxygenases. nih.govacs.orgresearchgate.net Microbes utilize two primary ring-cleavage strategies:

Ortho-cleavage (intradiol): The enzyme protocatechuate 3,4-dioxygenase breaks the bond between the two hydroxyl-bearing carbons of the ring. nih.govacs.org This leads to the formation of intermediates that are further processed through the β-ketoadipate pathway, ultimately yielding succinyl-CoA and acetyl-CoA, which enter the citric acid cycle. nih.gov

Meta-cleavage (extradiol): The enzyme protocatechuate 4,5-dioxygenase cleaves the ring at a bond adjacent to the hydroxyl groups. nih.govresearchgate.net This pathway generates products like pyruvate (B1213749) and oxaloacetate that can also be assimilated into central metabolism. nih.govresearchgate.net

The specific pathway employed depends on the genetic and enzymatic makeup of the particular microorganism. researchgate.net

Identification and Characterization of Intermediate Metabolites in Phthalate Catabolism

Understanding the step-by-step degradation of phthalates has been achieved through the identification of the intermediate compounds formed during the process. nih.govnih.gov Analytical techniques are used to detect and quantify these metabolites in microbial cultures. The primary metabolites consistently identified in the catabolism of various phthalate esters are presented in the table below.

| Metabolite Class | Specific Examples | Role in Pathway |

| Phthalate Monoesters | Monomethyl phthalate, Mono-n-butyl phthalate, Mono-(2-ethylhexyl) phthalate (MEHP) | Products of initial, partial hydrolysis of diesters. nih.govacs.orgnih.gov |

| Phthalic Acid | Phthalic acid (1,2-benzenedicarboxylic acid) | Central intermediate formed after complete hydrolysis of both ester bonds. acs.orgnih.gov |

| Dihydroxylated Phthalates | 3,4-Dihydroxyphthalate, 4,5-Dihydroxyphthalate | Products of aromatic ring hydroxylation, priming the ring for cleavage. ethz.ch |

| Decarboxylation Product | Protocatechuate (3,4-dihydroxybenzoic acid) | Key intermediate formed from dihydroxyphthalates; substrate for ring fission. nih.govethz.chnih.gov |

Biochemical Characterization of Key Enzymes Involved in Phthalate Ester Biotransformation

The microbial degradation of phthalates is driven by a series of specialized enzymes. tandfonline.comresearchgate.net The characterization of these biocatalysts, including their structure, function, and substrate preferences, is essential for a complete understanding of the biotransformation process. nih.govnih.gov Below is a summary of the key enzymes and their roles.

| Enzyme | Function | Organism Example |

| Phthalate Esterase / Hydrolase | Catalyzes the hydrolysis of phthalate diesters to monoesters and then to phthalic acid. nih.govtandfonline.comacs.org | Gordonia sp., Rhodococcus jostii acs.orgethz.ch |

| Phthalate Dioxygenase | Incorporates two hydroxyl groups onto the phthalate aromatic ring. | Pseudomonas cepacia ethz.ch |

| Dihydroxyphthalate Decarboxylase | Removes a carboxyl group from dihydroxyphthalate to form protocatechuate. | Comamonas sp. nih.gov |

| Protocatechuate 3,4-Dioxygenase | Performs ortho-cleavage of the protocatechuate aromatic ring. nih.govacs.org | Roseobacter lineage, Aspergillus niger nih.govacs.org |

| Protocatechuate 4,5-Dioxygenase | Performs meta-cleavage of the protocatechuate aromatic ring. nih.govresearchgate.net | Comamonas sp. nih.gov |

| Phthaloyl-CoA Decarboxylase | An enzyme in an alternative anaerobic pathway that decarboxylates phthaloyl-CoA to benzoyl-CoA. nih.govuni-konstanz.de | Desulfosarcina cetonica nih.govuni-konstanz.de |

No Information Found on "Dimethyl 3,5-dihydroxyphthalate"

Despite a comprehensive search of available scientific literature, no specific information was found regarding the chemical compound "this compound." Consequently, the requested article focusing on its biochemical transformation pathways, microbial degradation, and environmental metabolomics cannot be generated at this time.

Initial and subsequent targeted searches for "this compound" and its potential involvement in the microbial degradation of phthalate esters did not yield any relevant results. The search terms included various combinations of the compound name with keywords such as "biochemical transformation," "environmental metabolomics," "microbial degradation," "aerobic degradation," "anaerobic degradation," and the names of specific microbial genera known for phthalate degradation (Pseudomonas, Sphingomonas, Bacillus, Methylobacterium, and Fungi).

While extensive research exists on the degradation of other phthalate esters—such as dimethyl phthalate (DMP), dibutyl phthalate (DBP), and diethylhexyl phthalate (DEHP)—and their metabolic intermediates, "this compound" is not mentioned as a starting compound, a known metabolite, or an end product in the reviewed literature. The metabolic pathways of phthalates generally involve the hydrolysis of the ester bonds to form phthalic acid, which is then further degraded, often through dihydroxylated intermediates like 4,5-dihydroxyphthalate, eventually leading to central metabolites such as protocatechuate. However, no studies specifically identified or characterized the 3,5-dihydroxy isomer of dimethyl phthalate within these pathways.

Therefore, to adhere to the strict requirement of focusing solely on "this compound" and to maintain scientific accuracy, the requested article cannot be produced. Any attempt to extrapolate information from related compounds would be speculative and would not meet the criteria of providing thorough and scientifically accurate content on the specified subject.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.